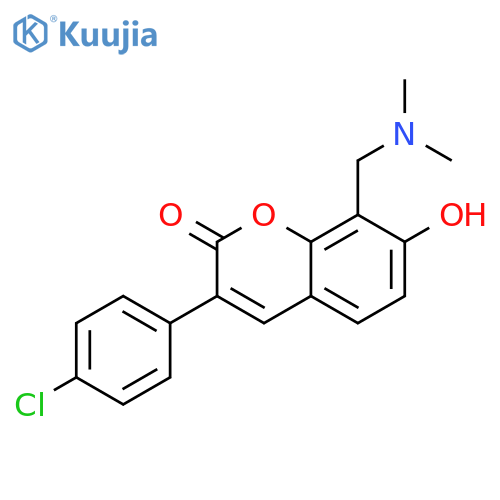

Cas no 869080-96-6 (3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one)

869080-96-6 structure

商品名:3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one

- 3-(4-chlorophenyl)-8-[(dimethylazaniumyl)methyl]-2-oxochromen-7-olate

- 2H-1-Benzopyran-2-one, 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-

- 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one

- F1862-0664

- SR-01000017918

- SR-01000017918-1

- 869080-96-6

- AKOS002049429

- 3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2 h -chromen-2-one

- 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one

- 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

-

- インチ: 1S/C18H16ClNO3/c1-20(2)10-15-16(21)8-5-12-9-14(18(22)23-17(12)15)11-3-6-13(19)7-4-11/h3-9,21H,10H2,1-2H3

- InChIKey: MPUNMRIXLMXLSM-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(CN(C)C)C(O)=CC=C2C=C1C1=CC=C(Cl)C=C1

計算された属性

- せいみつぶんしりょう: 329.0818711g/mol

- どういたいしつりょう: 329.0818711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.339±0.06 g/cm3(Predicted)

- ふってん: 509.6±50.0 °C(Predicted)

- 酸性度係数(pKa): 6.29±0.20(Predicted)

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1862-0664-20μmol |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-5mg |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-30mg |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-4mg |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-40mg |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-10mg |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-2μmol |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-5μmol |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-10μmol |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1862-0664-2mg |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one |

869080-96-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

869080-96-6 (3-(4-chlorophenyl)-8-(dimethylamino)methyl-7-hydroxy-2H-chromen-2-one) 関連製品

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量